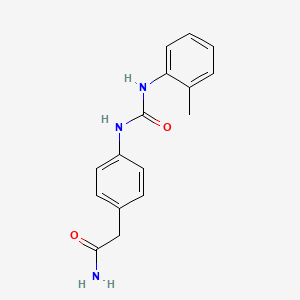

![molecular formula C6H3ClIN3 B2500905 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1687740-23-3](/img/structure/B2500905.png)

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

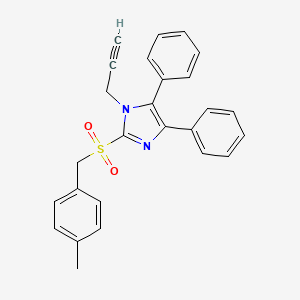

The compound 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a halogenated pyrazolopyrimidine, a class of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

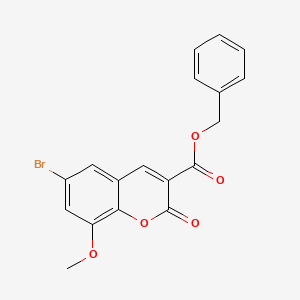

The synthesis of related pyrazolopyrimidine derivatives has been described in several studies. For instance, the synthesis of 5-chloroformycin A and related 5,7-disubstituted pyrazolo[4,3-d]pyrimidines from formycin A involves chlorination and subsequent reactions to introduce various substituents at the 7-position of the pyrazolopyrimidine ring . Another study reports the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which, although structurally different, shares the halogenation pattern and could provide insights into the reactivity of halogen substituents in these heterocycles . Additionally, the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the introduction of various substituents at the 7-position, which is relevant to the compound of interest .

Molecular Structure Analysis

The molecular structure of halogenated pyrazolopyrimidines can be confirmed using techniques such as single-crystal X-ray analysis, as demonstrated for 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . Although the exact structure of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is not provided, similar analytical techniques would likely be employed to confirm its molecular structure.

Chemical Reactions Analysis

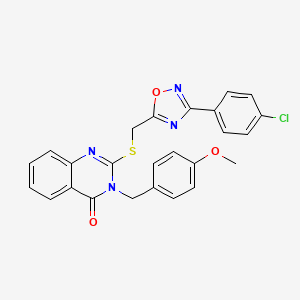

The chemical reactivity of halogenated pyrazolopyrimidines includes the potential for ring rearrangements, such as the Dimroth rearrangement observed in the conversion of 1,2,4-triazolo[4,3-c]pyrimidines to their [1,5-c] analogues . Furthermore, the presence of halogen substituents on the pyrimidine nucleus allows for versatile synthetic transformations, including palladium-catalyzed cross-couplings and direct aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine would be influenced by the presence of the halogen atoms. Halogens are known to impact the electron distribution within the molecule, potentially affecting its boiling point, melting point, solubility, and stability. The stability of halogenated pyrazolopyrimidines can vary, with some compounds being susceptible to isomerization under ambient conditions, while others, particularly those with substitutions at the C-5 position, exhibit greater stability . The compound's reactivity towards nucleophiles and electrophiles would also be an important aspect of its chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Synthesis : 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is used in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines. A study demonstrated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides from methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. This process involved treatment with POCl3 to create a highly reactive 7-chloro derivative, further reacted with amines, alcohols, and acids to yield various 7-substituted derivatives (Drev et al., 2014).

Molecular Structure Analysis : The molecular structure of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine derivatives has been analyzed through X-ray diffractometry. This method provides insights into the crystal packing and intermolecular interactions in these compounds (Frizzo et al., 2009).

Biological and Pharmaceutical Research

Antifungal Properties : Some derivatives of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine have been synthesized and shown to exhibit antifungal properties. This was particularly notable in compounds with variations in the 7-alkylamino chain length, demonstrating fungitoxic effects against certain fungal species (Novinson et al., 1977).

Anticancer Activity : Certain derivatives, like 5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-A]Pyrimidin-7-Amine, have been synthesized and shown to possess moderate anticancer activity. The crystal structure of these compounds has been extensively studied to understand their biological activity (Lu Jiu-fu et al., 2015).

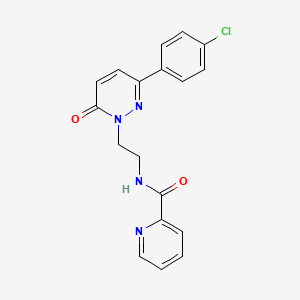

Hepatitis C Virus Inhibition : Novel 7-aminopyrazolo[1,5-a]pyrimidine derivatives, closely related to 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, have been identified as potent inhibitors of the hepatitis C virus. These derivatives have been evaluated in various cell culture systems for their inhibitory activity against HCV (Hwang et al., 2012).

Antischistosomal Activity : Research has shown that certain 7-substituted pyrazolo[1,5-a]pyrimidines exhibit antischistosomal activity against Schistosoma mansoni. These compounds, derived from 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, were particularly effective in vitro (Senga et al., 1975).

Industrial Applications

- Corrosion Inhibition : Derivatives of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine have been used as corrosion inhibitors for ferrous alloys in cooling water systems. They were found to be effective in preventing uniform and pitting corrosion, making them valuable in industrial applications (Mahgoub et al., 2010).

Safety And Hazards

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is known to cause severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If swallowed, it is recommended to rinse the mouth and not induce vomiting. Immediate medical attention is required .

Propiedades

IUPAC Name |

7-chloro-3-iodopyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCMWZQGBAYVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)I)N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)

![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)